molecular formula C11H13NOS B14335358 N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide CAS No. 105970-67-0

N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide

Katalognummer: B14335358
CAS-Nummer: 105970-67-0
Molekulargewicht: 207.29 g/mol
InChI-Schlüssel: HJDCXBDRGUOABN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide is an organic compound with a unique structure that includes a phenylsulfanyl group attached to a prop-2-enamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide typically involves the reaction of N-methylprop-2-enamide with a phenylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler amide structure.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-Methylprop-2-enamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the amide backbone provides stability and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Methoxy-N-methyl-2-(phenylsulfanyl)acetamide
  • N-Methyl-2-(phenylsulfanyl)acetamide
  • N-Methyl-2-(phenylsulfonyl)acetamide

Uniqueness

N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide is unique due to its prop-2-enamide backbone, which provides distinct reactivity and stability compared to similar compounds

Eigenschaften

CAS-Nummer

105970-67-0

Molekularformel

C11H13NOS

Molekulargewicht

207.29 g/mol

IUPAC-Name

N-methyl-2-(phenylsulfanylmethyl)prop-2-enamide

InChI

InChI=1S/C11H13NOS/c1-9(11(13)12-2)8-14-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13)

InChI-Schlüssel

HJDCXBDRGUOABN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(=C)CSC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.